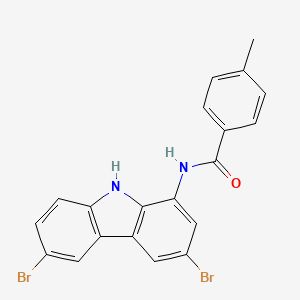
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the carbazole family and has a molecular formula of C20H15Br2N2O. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is not fully understood. However, studies have suggested that this compound may target the DNA of cancer cells and induce DNA damage, leading to cell death. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide has been found to have other biochemical and physiological effects. For instance, it has been reported to exhibit anti-inflammatory and antioxidant activities. It has also been found to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its clinical applications.
Future Directions
There are several future directions for the research on N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's mechanism of action and its potential targets in cancer cells. Moreover, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models and humans. Finally, there is a need for the development of new formulations and delivery systems that can improve the solubility and bioavailability of the compound.
Synthesis Methods
The synthesis of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3,6-dibromo-9H-carbazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is obtained after purification by column chromatography.
Scientific Research Applications
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide has been extensively studied for its potential applications in cancer treatment. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
properties
IUPAC Name |
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2O/c1-11-2-4-12(5-3-11)20(25)24-18-10-14(22)9-16-15-8-13(21)6-7-17(15)23-19(16)18/h2-10,23H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRHHMLCDYNBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)

![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)
![N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6122501.png)

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)

![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6122526.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)
![1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide](/img/structure/B6122560.png)